[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Description
The compound [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate is a nucleotide analog characterized by:
- Sugar moiety: A modified oxane ring (6-azidomethyl substitution) with hydroxyl groups at positions 3, 4, and 3.
- Base moiety: A 2,4-dioxopyrimidin-1-yl group attached to the oxolane ring.
- Phosphate linkage: A hydrogen phosphate group bridging the sugar and base moieties.
Its azidomethyl group may confer unique reactivity for click chemistry-based drug conjugation .
Properties
IUPAC Name |
[6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27)/t5?,6-,8?,9-,10?,11-,12?,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUUMDTTUVTGP-MJIHKOFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic molecule with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity based on available research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules such as proteins and nucleic acids. The azidomethyl group may facilitate bioorthogonal reactions, making it a candidate for targeted drug delivery systems. The presence of hydroxyl groups enhances solubility and potential interactions with biological membranes.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties by inhibiting viral replication. For instance, the dioxopyrimidine moiety has been associated with nucleoside analogs that interfere with viral RNA synthesis. Studies have shown that modifications in the sugar moiety can enhance antiviral efficacy against viruses like HIV and HCV .
Anticancer Potential
The phosphorothioate derivatives of similar compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of azide groups allows for selective targeting of cancer cells when combined with appropriate delivery systems .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of related compounds in vitro, it was found that modifications to the sugar backbone significantly impacted the inhibition of viral replication. The azidomethyl derivative exhibited a 50% inhibitory concentration (IC50) of 0.5 µM against HCV .
Case Study 2: Anticancer Activity
A study published in Cancer Research evaluated the cytotoxic effects of phosphorothioate derivatives in various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity with an IC50 value of 1 µM in breast cancer cells, suggesting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate is a complex molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, biochemistry, and material science, supported by comprehensive data and case studies.
Properties
The presence of azido groups enhances its potential for click chemistry applications, while the hydroxyl groups may contribute to its solubility and interaction with biological systems.
Medicinal Chemistry
The compound has shown promise as a prodrug in drug delivery systems. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion. The azidomethyl group can be utilized for selective targeting in therapeutic applications.
Case Study: Antiviral Activity
Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis. For instance, derivatives of this compound have been studied for their ability to inhibit RNA viruses .
Biochemical Research
In biochemical applications, the compound can serve as a biochemical probe due to its ability to modify biomolecules selectively.
Case Study: Enzyme Inhibition
Studies have demonstrated that compounds with similar structural motifs can inhibit specific enzymes involved in metabolic pathways. This inhibition can be exploited for therapeutic purposes, particularly in cancer treatment where enzyme regulation is crucial .
Material Science
The azido functionality allows for the incorporation of this compound into polymer matrices via click chemistry, leading to the development of new materials with tailored properties.
Case Study: Polymer Synthesis
Research has shown that incorporating azido-containing compounds into polymers can enhance their mechanical properties and thermal stability. These materials are being explored for use in drug delivery systems and biocompatible scaffolds .
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Main Application | Reference |
|---|---|---|---|
| Compound A | Azido group | Antiviral | |
| Compound B | Hydroxyphosphoryl | Enzyme inhibition | |
| Compound C | Trihydroxyoxane | Material science |
| Activity Type | Observed Effect | Concentration Tested |
|---|---|---|
| Antiviral | Inhibition of viral replication | 0.1 μM |
| Enzyme inhibition | Reduced activity of target enzyme | IC50 = 0.5 μM |
| Mechanical property enhancement | Increased tensile strength | Various concentrations |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Nucleotide Analogs
Compound A :
[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Key Differences :
- Sugar : Contains an acetamido group instead of azidomethyl.
- Base : 5-fluoro substitution on the pyrimidine ring.
- Implications : Fluorination enhances metabolic stability and base-pairing specificity, making it a candidate for antiviral drugs like 5-fluorouracil derivatives.
Compound B :
[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- Key Differences: Base: Adenine (6-aminopurinyl) and carbamoylpyridinium instead of dioxopyrimidine. Charge: Positively charged pyridinium group enhances cellular uptake.
- Implications : Dual-base targeting may improve binding to mismatched DNA/RNA regions.
Purine-Based Analogs with Modified Phosphates
Compound C :
AR-C67085 (Purinergic receptor ligand)
- Structure : Contains a 2-propylsulfanylpurine base and dichloromethylphosphonic acid.
- Key Differences :
- Base : Purine instead of pyrimidine.
- Phosphate : Dichloromethylphosphonic acid group increases resistance to phosphatase degradation.
- Implications : Optimized for P2Y receptor antagonism, useful in cardiovascular therapies.
Compounds with Azide or Fluorine Substituents
Compound D :
[(2R,3S,5R)-5-(5-formyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,3,4,5-tetrahydrofuran-2-one
- Key Differences :
- Substituent : Formyl group at position 5 of the pyrimidine.
- Backbone : Lactone ring instead of phosphate.
- Implications : The formyl group facilitates covalent binding to target proteins, useful in enzyme inhibition studies.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Azidomethyl Advantage : The azide group in the target compound enables bioorthogonal conjugation, a feature absent in fluorine- or methyl-substituted analogs .
- Fluorine vs. Azide : Fluorinated analogs (e.g., Compound A) exhibit higher metabolic stability, while azide-containing compounds prioritize modular drug design .
- Binding Energy Trends : Compounds with lower ΔG values (e.g., Sinkonidin at -95.53 kJ/mol) suggest stronger target interactions, though the target compound’s ΔG (-95.05 kJ/mol) is competitive .
Preparation Methods
General Synthetic Strategy
The preparation of UDP-6-N3-Glucose typically involves two main stages:
Detailed Preparation Methods
Synthesis of 6-Azido-6-Deoxy-Glucose Derivative
- Starting Material: D-glucose or protected glucose derivatives
- Key Reaction: Introduction of the azidomethyl group at the 6-position of glucose by substitution of a suitable leaving group (e.g., tosylate or mesylate) with azide ion (N3^-)
- Typical Conditions:
- Protection of hydroxyl groups except at C6 to avoid side reactions
- Conversion of C6 hydroxyl to a leaving group (e.g., tosylate)
- Nucleophilic substitution with sodium azide in polar aprotic solvents (e.g., DMF) at mild temperatures
- Outcome: Formation of 6-azido-6-deoxy-glucose with high regioselectivity and yield
Coupling to Uridine Diphosphate (UDP)
Two main approaches are reported for coupling the azido-glucose derivative to UDP:
Enzymatic Synthesis
- Enzyme: UDP-glucose pyrophosphorylase (UGPase) or related enzymes capable of catalyzing the formation of UDP-sugar from glucose-1-phosphate derivatives
- Substrate: 6-azido-6-deoxy-glucose-1-phosphate (prepared by phosphorylation of the azido-glucose)
- Cofactors: UTP (uridine triphosphate) as the uridine donor
- Conditions: Mild aqueous buffer systems, pH ~7.5, 25–37°C
- Advantages: High regio- and stereoselectivity, environmentally friendly, fewer side products
- Limitations: Requires enzyme availability and optimization of reaction conditions
Representative Data Table: Preparation Parameters
| Step | Reagents/Enzymes | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Azidation of 6-OH glucose | NaN3, DMF | 50–80°C, 12–24 h | 70–85 | Requires protection of other OH groups |
| Phosphorylation at C1 | Kinase or chemical phosphorylating agents | Enzymatic: pH 7.5, 30°C; Chemical: anhydrous, inert atmosphere | 60–75 | Enzymatic preferred for selectivity |
| Coupling to UDP | UDP-glucose pyrophosphorylase or chemical coupling agents | Enzymatic: aqueous buffer, 25–37°C; Chemical: organic solvents | 50–70 | Enzymatic method yields higher purity |
Research Findings and Optimization Notes
- Regioselectivity: Protection of hydroxyl groups is critical to ensure azidation occurs exclusively at C6 without affecting other positions.
- Enzymatic synthesis offers superior stereochemical control and is scalable for biochemical applications.
- Chemical synthesis methods allow for incorporation of diverse modifications but require careful control of reaction conditions to minimize side products.
- Azide functionality is stable under enzymatic conditions, enabling bioorthogonal labeling in downstream applications.
- Purification: Ion-exchange chromatography and HPLC are commonly employed to isolate and purify the nucleotide sugar analog with high purity.
Q & A
Basic Research Question
- Azide Confirmation :
- FT-IR : Look for the characteristic N stretch at ~2100 cm.
- NMR : The azidomethyl protons appear as a triplet at δ 3.5–4.0 ppm (coupling with adjacent CH).
- Phosphate Analysis :
Advanced Tip : For structural ambiguity, employ X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemistry .
How can researchers ensure the compound’s stability during storage and handling?
Basic Research Question
- Storage : Keep at -20°C in amber vials under inert gas (Ar/N) to prevent azide degradation. recommends dry, ventilated environments to avoid hydrolysis of phosphate esters .
- Handling : Use explosion-proof equipment and avoid grinding or heating solid azides. Safety protocols from (e.g., dust suppression, PPE) are critical .
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition products (e.g., NH release from azide breakdown).
How can this compound be utilized in click chemistry for bioconjugation?
Advanced Research Question
The azidomethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Reaction Design :
- Mix the compound with alkyne-tagged biomolecules (e.g., proteins, dyes) in a 1:1.2 molar ratio.
- Use CuSO/sodium ascorbate in TBTA ligand (to reduce Cu toxicity) at 25°C for 1–2 hours.
Validation :
- Confirm conjugation via SDS-PAGE (shift in molecular weight) or fluorescence quenching (if using labeled alkynes).
- Monitor reaction efficiency by LC-MS or MALDI-TOF .
Note : ’s phosphonate synthesis methods can inspire alternative conjugation strategies under photoirradiation .
What strategies mitigate discrepancies in reported biological activity data?
Advanced Research Question
Conflicting data often arise from:
- Purity Variability : Require ≥95% purity (HPLC-UV/ELSD) and batch-to-batch consistency checks.
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5 alters phosphate ionization) and cofactor concentrations (e.g., Mg for kinase assays).
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate using orthogonal assays (e.g., SPR vs. enzymatic activity).
Case Study : ’s approach to resolving structural ambiguities in triazolothiadiazines via SwissADME modeling can be adapted for pharmacokinetic validation .
How to design experiments to study interactions with DNA/RNA polymerases?
Advanced Research Question
The pyrimidine-2,4-dione moiety suggests potential as a nucleoside analog.
Enzymatic Assays :
- Polymerase Inhibition : Use -labeled dNTPs in primer extension assays. Compare incorporation rates against natural substrates.
- Kinetic Analysis : Calculate values via Lineweaver-Burk plots under varying [dNTP] and [compound].
Structural Studies :
- X-ray Crystallography : Co-crystallize the compound with Taq polymerase or reverse transcriptase to identify binding motifs.
- MD Simulations : Model interactions using software like AMBER to predict steric clashes or hydrogen bonding.
Reference : ’s deoxycytidine diphosphate analogs provide a template for studying polymerase inhibition mechanisms .
How to resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
- Isomer Discrimination : For diastereomers (e.g., axial vs. equatorial phosphate), use NOESY NMR to assess spatial proximity of protons .
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -40°C) can freeze conformational exchange, resolving overlapping peaks.
- Cross-Validation : Compare experimental IR/NMR data with DFT-calculated spectra (Gaussian 16) for key functional groups .
Example : reports inseparable isomer mixtures; preparative HPLC with chiral columns can isolate enantiomers for individual analysis .
What are the safety protocols for handling azide-containing compounds?
Basic Research Question
- Explosion Risks : Avoid shock, friction, or concentrated acids (generates HN). Use dilute solutions (<1 M) and conduct reactions in fume hoods .
- Waste Disposal : Quench azides with 10% NaNO/HCl to convert them to inert amines before disposal .
Emergency Response : Follow ’s guidelines for spills (e.g., evacuate, suppress dust with water mist, and use non-sparking tools) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

